N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide
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Overview
Description
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide is an organic compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol This compound is known for its unique structure, which includes a cycloheptyl ring and a hydroxycarbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the hydroxycarbamimidoyl group, potentially leading to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction could produce amines or other reduced compounds .
Scientific Research Applications
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N-[1-(N’-hydroxycarbamimidoyl)cyclohexyl]acetamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.
N-[1-(N’-hydroxycarbamimidoyl)cyclopentyl]acetamide: Contains a cyclopentyl ring, offering different steric and electronic properties.
Uniqueness
N-[1-(N’-hydroxycarbamimidoyl)cycloheptyl]acetamide is unique due to its cycloheptyl ring, which provides distinct steric and electronic characteristics compared to its cyclohexyl and cyclopentyl analogs. These differences can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in research .
Biological Activity
N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cycloheptyl group linked to an acetamide moiety with a hydroxycarbamimidoyl substituent. Its molecular formula is C9H14N4O, indicating the presence of two nitrogen atoms critical for its reactivity and biological interactions. The hydroxycarbamimidoyl group can form hydrogen bonds, which may enhance its interaction with biological targets, thereby influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate several biochemical processes through:
- Hydrogen Bonding : The hydroxycarbamimidoyl group facilitates interactions with biomolecules.
- Nucleophilic Substitution : The compound can undergo reactions with electrophiles, leading to the formation of derivatives that may possess enhanced biological activities.
Antioxidant Activity
Research indicates that derivatives of acetamides, including this compound, exhibit significant antioxidant properties. In vitro studies demonstrated that these compounds can scavenge free radicals effectively, reducing oxidative stress in cellular models. For instance, compounds derived from similar structures showed promising results in reducing reactive oxygen species (ROS) production in macrophage cell lines .
Anticancer Potential
The anticancer activity of this compound has been hypothesized based on structural analogs. Compounds with similar hydroxycarbamimidoyl modifications have shown cytotoxic effects against various cancer cell lines, such as HepG2 and MCF-7. These studies often report IC50 values ranging from 5 µM to 22 µM, indicating a potential for further development as anticancer agents .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capabilities of acetamide derivatives using the ABTS radical scavenging assay. Compounds similar to this compound demonstrated significant scavenging abilities at concentrations as low as 0.1 µM. The results indicated a strong correlation between the structural features of these compounds and their antioxidant efficacy .
Case Study 2: Anticancer Activity Assessment
In vitro tests on various cancer cell lines revealed that modifications in the hydroxycarbamimidoyl group could significantly affect the cytotoxicity profile of the compounds. For example, a derivative with a similar structure exhibited an IC50 value of 6.19 µM against HepG2 cells, outperforming standard chemotherapeutics like doxorubicin .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
N-Cyclohexylacetamide | C8H15N | Lacks hydroxycarbamimidoyl group; simpler structure |
N-[1-(Hydroxymethyl)cycloheptyl]acetamide | C9H17N | Contains hydroxymethyl group; differing reactivity |
N-[1-(Hydroxycarbamimidoyl)cyclopentyl]acetamide | C8H14N4O | Similar structure but with cyclopentyl group |
This table highlights how the unique structural features of this compound may enhance its biological activity compared to simpler analogs.
Properties
IUPAC Name |
N-[1-[(Z)-N'-hydroxycarbamimidoyl]cycloheptyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12-10(9(11)13-15)6-4-2-3-5-7-10/h15H,2-7H2,1H3,(H2,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUDOBMYZGMKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCCC1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCCCCC1)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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